![molecular formula C15H15ClN4O B2679499 (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide CAS No. 1961202-16-3](/img/structure/B2679499.png)
(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide is a synthetic organic compound characterized by the presence of a hydrazinecarboximidamide group attached to a benzylidene moiety, which is further substituted with a 4-chlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide typically involves the following steps:
-
Formation of the Benzylidene Intermediate: : The initial step involves the condensation of 3-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the 3-[(4-chlorobenzyl)oxy]benzaldehyde intermediate.
-
Hydrazinecarboximidamide Formation: : The intermediate is then reacted with hydrazinecarboximidamide under acidic conditions to form the final product. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinecarboximidamide moiety, leading to the formation of corresponding oxides or imines.
-
Reduction: : Reduction reactions can target the benzylidene group, converting it into a benzyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Wirkmechanismus
The mechanism of action of (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinecarboximidamide group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide: A closely related compound with a similar structure but different substitution pattern.
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboximidamide: Similar structure with a methyl group instead of a chlorine atom.
(2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboximidamide: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The uniqueness of (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-6-4-11(5-7-13)10-21-14-3-1-2-12(8-14)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJZAXLVDWOJOL-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)

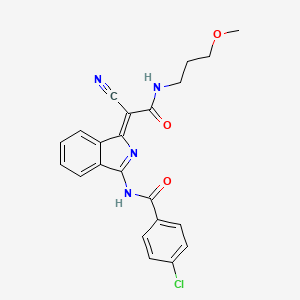
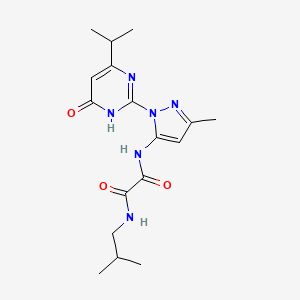
![2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2679424.png)
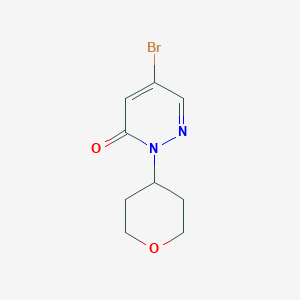
![N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide](/img/structure/B2679427.png)
![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)
![3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2679429.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)
![2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2679433.png)
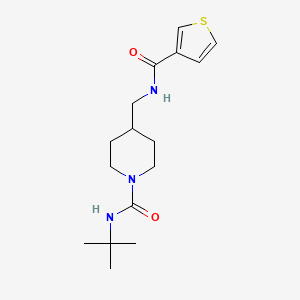
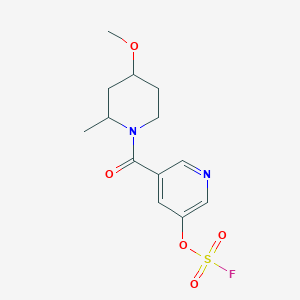
![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)
